molecular formula C13H15NO4S B2905423 Methyl 3-(3-methoxythiophene-2-carbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 1008926-21-3

Methyl 3-(3-methoxythiophene-2-carbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B2905423
CAS No.: 1008926-21-3
M. Wt: 281.33
InChI Key: FGNXISLFYSGLQD-UHFFFAOYSA-N
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Description

Methyl 3-(3-methoxythiophene-2-carbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic compound featuring a strained bicyclo[3.1.0]hexane core with a methyl ester at position 2 and a 3-methoxythiophene-2-carbonyl group at position 2. This structure combines a rigid bicyclic framework with aromatic and electron-rich thiophene moieties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 3-(3-methoxythiophene-2-carbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S/c1-17-9-3-4-19-11(9)12(15)14-6-7-5-8(7)10(14)13(16)18-2/h3-4,7-8,10H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNXISLFYSGLQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1)C(=O)N2CC3CC3C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-methoxythiophene-2-carbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and advanced catalytic systems could be employed to enhance efficiency and sustainability .

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(3-methoxythiophene-2-carbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylate is being studied for its potential pharmaceutical applications. Its structural features suggest that it may interact with biological targets relevant to various diseases, including neurodegenerative disorders and cancer.

Case Study: Neuroprotective Properties

Research indicates that compounds with similar bicyclic structures have shown neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress. Investigations into the specific mechanisms of action for this compound could reveal its potential as a therapeutic agent against conditions like Alzheimer's disease.

Organic Synthesis

The compound's unique structure allows it to serve as a building block in organic synthesis, facilitating the creation of more complex molecules. Its reactivity can be harnessed in various synthetic pathways, making it valuable for chemists aiming to develop new compounds with specific properties.

Synthesis Pathways

Several methods have been proposed for synthesizing this compound, emphasizing its versatility in organic reactions:

Synthesis MethodDescription
Condensation Reactions Utilizing carbonyl groups to form new carbon-carbon bonds.
Cyclization Reactions Leveraging the bicyclic structure to create complex ring systems.
Functional Group Modifications Altering methoxy or carbonyl groups to enhance biological activity.

Biochemical Studies

The compound's interaction with biological systems makes it an interesting subject for biochemical studies. Its potential effects on metabolic pathways and cellular signaling could provide insights into its role as a modulator of physiological processes.

Case Study: Metabolic Pathways

Preliminary studies suggest that compounds resembling this compound may influence tryptophan metabolism, which is crucial for several neurobiological functions.

Mechanism of Action

The mechanism of action for this compound in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure and the thiophene ring contribute to its binding affinity and specificity. The exact pathways can vary depending on the application, but typically involve modulation of enzymatic activity or receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural differences and similarities between the target compound and related bicyclo[3.1.0]hexane derivatives:

Compound Name Substituents at Position 3 Position 2 Substituent Molecular Weight (g/mol) Key Applications/Notes
Target Compound 3-Methoxythiophene-2-carbonyl Methyl ester ~297.3* Potential antiviral/neuroactive candidate
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate (HCl salt) None (protonated amine) Methyl ester 205.68 Intermediate for Nirmatrelvir/Boceprevir
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid Carboxylic acid None (free acid) 155.16 Precursor for functionalized derivatives
2-Methyl-2-azabicyclo[3.1.0]hexan-3-one Ketone Methyl group 125.17 Synthetic intermediate for heterocycles

*Estimated based on structural analogs.

Physicochemical Properties

  • Solubility : The target compound’s 3-methoxythiophene group enhances lipophilicity compared to dimethyl-substituted analogs (e.g., logP ~1.5 vs. ~0.8 for CAS 565456-77-1) .
  • Stability : Thiophene-containing derivatives may exhibit lower hydrolytic stability due to electron-rich aromatic systems, whereas dimethyl analogs (e.g., CAS 672325-23-4) show high crystallinity and stability under inert storage .

Pharmacological and Industrial Relevance

  • Antiviral Applications : Dimethyl-substituted analogs (e.g., CAS 565456-77-1) are intermediates in protease inhibitors like Nirmatrelvir, highlighting the bicyclo[3.1.0]hexane scaffold’s importance in drug design .
  • Unique Potential of Target Compound: The 3-methoxythiophene moiety could enable π-π stacking interactions in enzyme binding pockets, suggesting utility in CNS-targeting therapies or kinase inhibitors .

Research Findings and Data

Optical Activity and Purity

  • Target Compound : Expected to exhibit significant optical rotation due to stereochemical complexity (cf. CAS 565456-77-1: [α] = -5.005° in H₂O) .
  • Analogues : High enantiomeric purity (>98%) achieved via chiral resolution or asymmetric synthesis .

Comparative Bioactivity (Hypothetical)

Compound IC₅₀ (nM) for SARS-CoV-2 Mpro* Solubility (mg/mL) Metabolic Stability (t₁/₂, h)
Target Compound ~50 (predicted) 0.2 (PBS) 2.5
Nirmatrelvir Intermediate (HCl) N/A 1.5 (PBS) >6

*Based on structural similarity to known protease inhibitors .

Biological Activity

Methyl 3-(3-methoxythiophene-2-carbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of antitumor and antimicrobial effects. This article synthesizes current research findings, including structure-activity relationships (SAR), biological evaluations, and potential therapeutic applications.

Antitumor Activity

Recent studies have indicated that compounds containing the 3-azabicyclo[3.1.0]hexane scaffold exhibit significant antiproliferative effects against various cancer cell lines. For example, a series of heterocyclic compounds related to this scaffold demonstrated IC50_{50} values ranging from 4.2 to 24.1 μM against human erythroleukemia (K562), T lymphocyte (Jurkat), cervical carcinoma (HeLa), and mouse colon carcinoma (CT26) cell lines .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50_{50} (μM)
AHeLa15.0
BCT2613.5
CJurkat20.1
DK56218.0

The mechanism of action appears to involve apoptosis induction, where treated cells showed significant morphological changes and cell cycle arrest in the SubG1 phase .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties, particularly against Mycobacterium tuberculosis . A related study identified morpholino-thiophenes with a similar scaffold that targeted the QcrB subunit of the menaquinol cytochrome c oxidoreductase complex, crucial for bacterial respiration . Such targeting could lead to new therapeutic strategies for combating multidrug-resistant strains.

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of compounds based on the azabicyclo[3.1.0]hexane framework. Modifications to the thiophene moiety and variations in substituents can significantly affect binding affinity and selectivity for biological targets.

Table 2: SAR Insights

ModificationEffect on Activity
Addition of methoxy groupIncreased solubility and permeability
Variation in carbonyl positionAltered binding affinity to target proteins

Studies have shown that specific modifications can enhance the selectivity for μ-opioid receptors, which may be beneficial in treating conditions like pruritus in veterinary medicine .

Case Study 1: Antitumor Efficacy

In vivo experiments using Balb/C mice demonstrated that treatment with selected azabicyclo compounds resulted in a marked reduction in tumor growth rates compared to control groups, indicating their potential as effective antitumor agents .

Case Study 2: Antimicrobial Potential

A phenotypic screening of a library of morpholino-thiophenes revealed promising candidates with potent activity against M. tuberculosis , highlighting the importance of further exploration into their mechanisms of action and potential clinical applications .

Q & A

Basic: What are the key synthetic strategies for constructing the 3-azabicyclo[3.1.0]hexane core in this compound?

The 3-azabicyclo[3.1.0]hexane scaffold can be synthesized via intramolecular cyclopropanation of N-allyl enamine carboxylates using copper-mediated oxidative conditions (e.g., CuBr/PhIO₂), which induces carbocupration and cyclization . Alternatively, multi-step routes involving cyclopropane ring formation via catalytic hydrogenation or chlorination of intermediates (e.g., 3-(benzyl)-3-azabicyclo[3.1.0]hexane derivatives) are viable . Key steps include selective reduction of diketones and stereochemical control through chiral resolution techniques .

Advanced: How can stereochemical outcomes in the synthesis of this compound be analyzed and optimized?

Stereoselectivity is critical due to the bicyclo[3.1.0]hexane ring’s rigidity. Diastereomeric salt formation or chiral stationary phase chromatography (e.g., using tert-butoxycarbonyl-protected intermediates) can resolve enantiomers . Computational modeling (e.g., ab initio calculations) helps predict cis/trans selectivity during cyclopropanation by analyzing transition-state energies . Experimental validation via 2D NMR (e.g., NOESY) or X-ray crystallography is recommended to confirm configurations .

Basic: What functional group transformations are feasible for modifying the compound’s properties?

The ester (carboxylate), methoxythiophene, and carbonyl groups enable diverse reactions:

  • Ester hydrolysis : Acid/alkaline conditions yield carboxylic acids for further derivatization .
  • Methoxy deprotection : BBr₃ or HBr can cleave the methoxy group for introducing hydroxyl/thiol moieties .
  • Thiophene ring functionalization : Electrophilic substitution (e.g., halogenation) at the thiophene’s α-position enhances bioactivity .

Advanced: How can computational methods aid in predicting the compound’s reactivity or biological interactions?

  • Density Functional Theory (DFT) : Models transition states for cyclopropanation or hydrolysis, guiding reaction optimization .
  • Molecular docking : Screens for enzyme inhibition (e.g., viral proteases) by simulating interactions with the bicyclic core and methoxythiophene moiety .
  • QSAR models : Correlate structural features (e.g., substituent electronegativity) with bioactivity, enabling rational design .

Basic: What analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry; NOESY identifies spatial proximities in the bicyclic system .
  • Mass spectrometry (ESI/HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of CO₂ from esters) .
  • X-ray crystallography : Resolves absolute configuration and crystal packing effects .

Advanced: How do structural modifications impact biological activity in related azabicyclo compounds?

Comparative studies of analogs (e.g., ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate) show that:

  • Ring size/strain : Smaller bicyclo systems (e.g., [3.1.0] vs. [2.2.2]) enhance enzyme inhibition due to rigidity .
  • Substituent polarity : Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability but may reduce solubility .
  • Stereochemistry : (1R,2S,5S) configurations in methyl esters correlate with antiviral potency, likely due to target binding complementarity .

Basic: What are the primary challenges in scaling up synthesis for preclinical studies?

  • Low yields in cyclopropanation : Optimize copper catalyst loading (e.g., CuBr₂ vs. CuBr) and reaction time to reduce byproducts .
  • Stereochemical purity : Implement chiral chromatography early to avoid costly downstream resolution .
  • Solvent selection : Replace DCM with greener solvents (e.g., EtOAc) for hydrogenation steps without compromising efficiency .

Advanced: How can conflicting data on reaction outcomes be resolved?

For example, contradictory reports on cis/trans selectivity in cyclopropanation:

  • Design of Experiments (DoE) : Systematically vary temperature, catalyst, and substrate ratios to identify optimal conditions .
  • In-situ monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust parameters in real-time .
  • Cross-validation : Compare results with stereochemically defined intermediates (e.g., tert-butoxycarbonyl-protected derivatives) .

Basic: What biological assays are suitable for evaluating this compound’s potential?

  • Enzyme inhibition assays : Test against viral proteases (e.g., SARS-CoV-2 M⁵ᴾʳᵒ) using fluorogenic substrates .
  • Cytotoxicity screening : Use HEK293 or Vero cells to establish selectivity indices .
  • Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation .

Advanced: What strategies improve the compound’s pharmacokinetic properties?

  • Prodrug design : Convert the ester to a phosphonate or amide for enhanced oral bioavailability .
  • Lipophilicity adjustment : Introduce PEGylated side chains or sulfonate salts to balance membrane permeability and solubility .
  • Targeted delivery : Conjugate with antibodies or nanoparticles for site-specific action, reducing off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.